4-[[(5-Fluoro-2-methoxyphenyl)sulfonyl](methyl)amino]butanoic acid
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Overview
Description
4-[(5-Fluoro-2-methoxyphenyl)sulfonylamino]butanoic acid is an organic compound that features a sulfonyl group attached to a fluoro-methoxyphenyl ring, which is further connected to a butanoic acid moiety through a methylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Fluoro-2-methoxyphenyl)sulfonylamino]butanoic acid typically involves multiple steps, starting with the preparation of the 5-fluoro-2-methoxyphenyl sulfonyl chloride. This intermediate is then reacted with methylamine to form the sulfonamide. The final step involves the alkylation of the sulfonamide with butanoic acid derivatives under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Fluoro-2-methoxyphenyl)sulfonylamino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-[(5-Fluoro-2-methoxyphenyl)sulfonylamino]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(5-Fluoro-2-methoxyphenyl)sulfonylamino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The fluoro and methoxy groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Fluoro-2-methoxyphenyl)sulfonylamino]propanoic acid
- 4-[(5-Fluoro-2-methoxyphenyl)sulfonylamino]pentanoic acid
Uniqueness
4-[(5-Fluoro-2-methoxyphenyl)sulfonylamino]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[(5-fluoro-2-methoxyphenyl)sulfonyl-methylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO5S/c1-14(7-3-4-12(15)16)20(17,18)11-8-9(13)5-6-10(11)19-2/h5-6,8H,3-4,7H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPDOUPTGXRCHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)S(=O)(=O)C1=C(C=CC(=C1)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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